11-Tridecen-1-ol, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Tridecen-1-ol, (Z)- is an organic compound with the molecular formula C₁₃H₂₆O and a molecular weight of 198.3449 g/mol . It is a long-chain unsaturated alcohol with a double bond in the Z-configuration at the 11th carbon position. This compound is often used in the synthesis of pheromones and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Tridecen-1-ol, (Z)- can be achieved through various methods. One common approach involves the reduction of 11-undecenoic acid using lithium aluminum hydride (LiAlH₄) to produce the corresponding alcohol . Another method involves the Wittig reaction, where a phosphonium salt is reacted with an aldehyde to form the desired alkene .
Industrial Production Methods
Industrial production of 11-Tridecen-1-ol, (Z)- typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
11-Tridecen-1-ol, (Z)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 11-Tridecenal or 11-Tridecenoic acid.
Reduction: 11-Tridecanol.
Substitution: 11-Tridecenyl chloride.
Scientific Research Applications
11-Tridecen-1-ol, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of pheromones and insect behavior.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mechanism of Action
The mechanism of action of 11-Tridecen-1-ol, (Z)- varies depending on its application. In biological systems, it may act as a pheromone by binding to specific receptors in insects, triggering behavioral responses . The molecular targets and pathways involved are specific to the organism and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
11-Tetradecen-1-ol, (Z)-: Another long-chain unsaturated alcohol with similar properties and applications.
11-Tetradecen-1-ol, acetate, (Z)-: An acetate ester of 11-Tetradecen-1-ol, (Z)-, used as a pheromone in pest control.
Uniqueness
11-Tridecen-1-ol, (Z)- is unique due to its specific double bond position and configuration, which imparts distinct chemical and biological properties. Its ability to act as a pheromone and its utility in various synthetic applications make it a valuable compound in both research and industry.
Properties
CAS No. |
34010-24-7 |
---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
tridec-11-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-3,14H,4-13H2,1H3 |
InChI Key |
VRXBMTCDQIOJAN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.